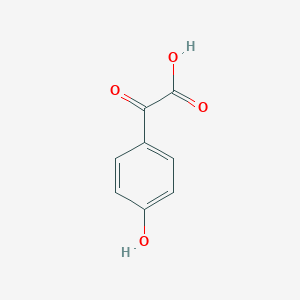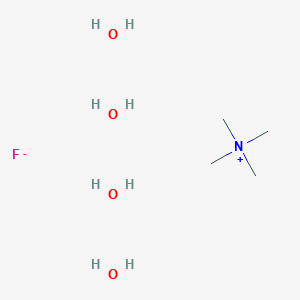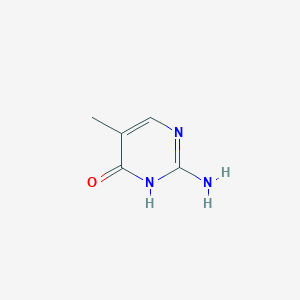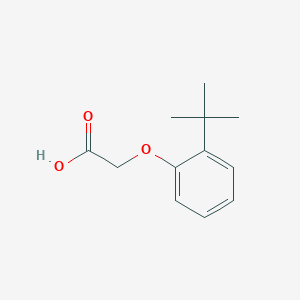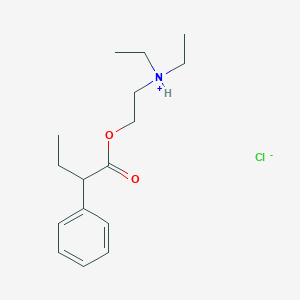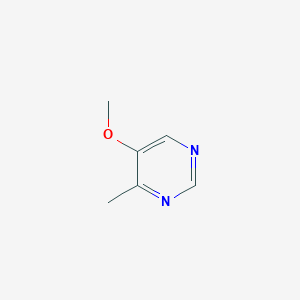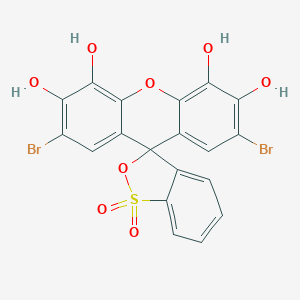
Bromopyrogallol red
Übersicht
Beschreibung
Bromopyrogallol Red (BPR) is a green to dark brown crystalline powder . It is a useful indicator that has been used in the detection of metals such as Calcium (Ca), Magnesium (Mg), and metal ions in water . It is also used in colorimetric sensor arrays for the quantitative analysis of modeled ATP hydrolysis in water .
Synthesis Analysis
Bromopyrogallol Red can be synthesized by embedding it during the growth of calcium oxalate (CaC2O4) particles. This process is based on the chemical coprecipitation of calcium oxalate .
Molecular Structure Analysis
The molecular formula of Bromopyrogallol Red is C19H10Br2O8S . Its average mass is 558.151 Da and its mono-isotopic mass is 555.846313 Da .
Chemical Reactions Analysis
Bromopyrogallol Red is used in the spectrophotometric determination of proteins in biological fluids . It reacts with proteins and shows high and equal sensitivity to the proteins of albumin and globulin fractions .
Physical And Chemical Properties Analysis
Bromopyrogallol Red is a green to dark brown crystalline powder . It is not classified as harmful by ingestion . Direct contact with the eye may cause tearing or conjunctive redness . It will also cause skin irritation .
Wissenschaftliche Forschungsanwendungen
Spectrophotometric Analysis
Specific Scientific Field
Summary of the Application
Bromopyrogallol red is commonly used in analytical chemistry as a spectrophotometric reagent and complexometric indicator . It is frequently used for spectrophotometric analysis .
Methods of Application or Experimental Procedures
When metal ion complexation reactions are carried out in the presence of quaternary ammonium salts, the analytical possibilities with bromopyrogallol red are even greater. Doing this also increases the color contrast and sensitivity of many elements for analysis .
Results or Outcomes
Bromopyrogallol red has been used as a complexometric indicator for determination of Bi, Cd, Co, Mg, and Mn .
Determination of Proteins Using Rayleigh Light-Scattering Spectroscopy
Specific Scientific Field
Summary of the Application
Bromopyrogallol red has been used in a method for the quantitation of proteins in aqueous solution .
Methods of Application or Experimental Procedures
The method involves the binding of bromopyrogallol red to proteins under acidic conditions. The binding of the dye to proteins is accompanied by an enhancement of Rayleigh light scattering at 332 nm .
Results or Outcomes
The scattering intensity is linear over the range 0.136—6.80 μg ml −1. The reaction is completed immediately after mixing dye and protein solutions, and the scattering signal is stable for at least 3 h .
Metallochromic Indicator
Summary of the Application
Bromopyrogallol red can be widely used as a metallochromic indicator . This means it changes color when it forms complexes with certain metal ions .
Methods of Application or Experimental Procedures
The indicator is protonized in 1 M H2SO4 solution and changes gradually to its ionized forms in alkaline solution . In its neutral form, bromopyrogallol red is a bipolar ion, containing a protonized carbonyl group as well as a dissociated sulfonate group .
Results or Outcomes
Through testing at isobestic points, it has been determined that bromopyrogallol red is a stronger acid than Pyrogallol Red . In the presence of ammonia salts, the bathochromic shifts increase .
Determination of Nitrite Ion Concentration
Specific Scientific Field
Summary of the Application
Bromopyrogallol red can be used as a sample preparation agent in analytical methods for measuring nitrite ion concentration in wastewater treatment and human serum samples .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source . However, it typically involves the reaction of bromopyrogallol red with nitrite ions under controlled conditions .
Results or Outcomes
This method is useful in measuring the amount of nitrites produced by stomach acid hydrolysis .
Hydrogen Donor Substrate for Peroxidase
Summary of the Application
Bromopyrogallol red can be used as a hydrogen donor substrate for peroxidase .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source . However, it typically involves the reaction of bromopyrogallol red with peroxidase under controlled conditions .
Results or Outcomes
The results or outcomes of this application are not detailed in the source .
pH Optical Sensor
Summary of the Application
Bromopyrogallol red has been incorporated into a sol-gel silica matrix and used for sensing pH as a solid indicator .
Methods of Application or Experimental Procedures
Entrapment of Bromopyrogallol red into silica matrix was performed by the acid-catalyzed sol-gel reaction of tetraethylorthosilicate (TEOS) and the Bromopyrogallol red indicator .
Results or Outcomes
At optimal condition, the sensor responded rapidly to pH changes in a range of 2.33–9.42 with the response time about a minute . This sensor was highly sensitive, quite reversible and had a long lifetime of over 10 months .
Zukünftige Richtungen
Bromopyrogallol Red is frequently used in analytical chemistry as a reagent for spectrophotometric analysis and as a complexometric indicator . It has been used as a complexometric indicator for the determination of Bi, Cd, Co, Mg, Mn, and rare earths . It is also used in back-titrations with Co, Cu, Ga, Pb, and Th .
Eigenschaften
IUPAC Name |
2',7'-dibromo-1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',4',5',6'-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br2O8S/c20-10-5-8-17(15(24)13(10)22)28-18-9(6-11(21)14(23)16(18)25)19(8)7-3-1-2-4-12(7)30(26,27)29-19/h1-6,22-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYYBXMARTXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)O)O)O)Br)OS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066082 | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromopyrogallol red | |
CAS RN |
16574-43-9 | |
| Record name | Bromopyrogallol red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopyrogallol red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016574439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromopyrogallol red | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(5-bromo-2,3-dihydroxy-4-oxo-2,5-cyclohexadienylidene)-α-(5-bromo-2,3,4-trihydroxyphenyl)toluenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Brompyrogallol Red | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6NS5EJ2GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



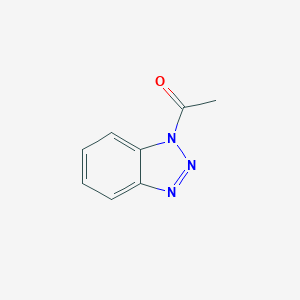


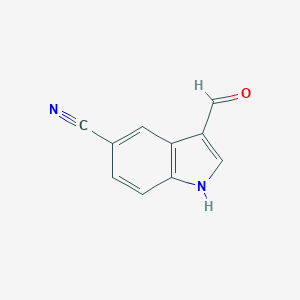
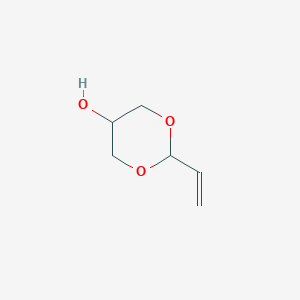
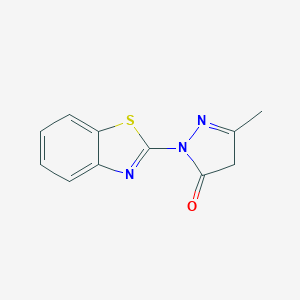
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)
